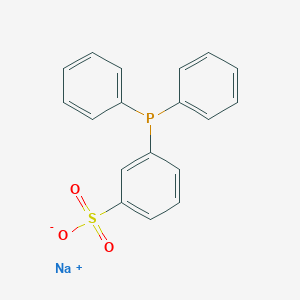

sodium;3-diphenylphosphanylbenzenesulfonate

Description

Sodium;3-diphenylphosphanylbenzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is commonly used as a ligand in homogeneous catalysis due to its water solubility and ability to form stable complexes with transition metals . This compound is also known for its applications in various organic synthesis reactions.

Properties

IUPAC Name |

sodium;3-diphenylphosphanylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUROZDXWLPVHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14NaO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;3-diphenylphosphanylbenzenesulfonate typically involves the following steps :

Starting Material: Triphenylphosphine is used as the starting material.

Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.

Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.

Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form this compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield (73-78%) and purity by minimizing the formation of disulfonated byproducts .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-diphenylphosphanylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Transition metals like palladium and rhodium are often used as catalysts.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds .

Scientific Research Applications

Sodium;3-diphenylphosphanylbenzenesulfonate has a wide range of applications in scientific research :

Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation and cross-coupling.

Biology: The compound is used in the synthesis of bioactive molecules and as a catalyst in biochemical reactions.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;3-diphenylphosphanylbenzenesulfonate involves its ability to form stable complexes with transition metals . These complexes facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in homogeneous catalysis.

Comparison with Similar Compounds

Sodium;3-diphenylphosphanylbenzenesulfonate is unique due to its water solubility and stability as a ligand . Similar compounds include:

- Triphenylphosphine-3-sulfonic acid sodium salt

- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

- 2-(Diphenylphosphino)benzenesulfonic acid

These compounds share similar structural features but differ in their solubility, stability, and specific applications in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.